molecular formula C13H14N4OS2 B276267 [(3-Amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile

[(3-Amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile

Cat. No. B276267
M. Wt: 306.4 g/mol
InChI Key: AMUDZZRGWZGZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-Amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile is a chemical compound that has gained significant attention in scientific research in recent years. It is an organic compound that belongs to the class of thienopyrimidines and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of [(3-Amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile involves its ability to inhibit certain enzymes and receptors in the body. It has been shown to inhibit the activity of COX-2, which is involved in inflammation, and also inhibits the activity of certain kinases that are involved in cancer cell growth. It has also been shown to activate certain receptors in the brain, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
[(3-Amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and has also been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

[(3-Amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific studies. However, it also has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. It also has limited stability in certain conditions, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for the study of [(3-Amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile. One potential direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of [(3-Amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile involves the reaction of 2-amino-5-methylthiophene-3-carboxylic acid with 2,4,5-trichloropyrimidine in the presence of a base. This reaction results in the formation of the intermediate compound, which is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

[(3-Amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile has been studied extensively for its potential use in various scientific fields. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antifungal properties.

properties

Molecular Formula

C13H14N4OS2

Molecular Weight

306.4 g/mol

IUPAC Name

2-[(3-amino-5-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C13H14N4OS2/c1-7-3-2-4-8-9(7)10-11(20-8)16-13(19-6-5-14)17(15)12(10)18/h7H,2-4,6,15H2,1H3

InChI Key

AMUDZZRGWZGZHD-UHFFFAOYSA-N

SMILES

CC1CCCC2=C1C3=C(S2)N=C(N(C3=O)N)SCC#N

Canonical SMILES

CC1CCCC2=C1C3=C(S2)N=C(N(C3=O)N)SCC#N

Origin of Product

United States

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